REACTION_CXSMILES
|
[C:1](Cl)([Cl:3])=[O:2].C1(C)C=CC=CC=1.[OH:12][C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1.N1C=CC=CC=1>C(Cl)Cl>[Cl:3][C:1]([O:12][C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1)=[O:2]
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Name
|
|
Quantity
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7.27 g
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Type
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reactant
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Smiles
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OC=1C=NC=CC1
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Name
|
|
Quantity
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8.25 mL
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Type
|
reactant
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Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
C(Cl)Cl
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Type
|
CUSTOM
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Details
|
the mixture was stirred at 0° under an argon atmosphere
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
The mixture was stirred at 0-25° for an additional 2 hours
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Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to remove most of the phosgene
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Type
|
CUSTOM
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Details
|
the solution was then evaporated to dryness
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Name
|
|
Type
|
product
|
Smiles
|
ClC(=O)OC=1C=NC=CC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |